3-Oxo-5-indanesulfonoyl chloride
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Overview
Description
3-Oxo-5-indanesulfonoyl chloride: is an organic compound with the molecular formula C9H7ClO3S and a molecular weight of 230.67 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to an indane ring system, which also contains a ketone functional group at the 3-position . It is used primarily in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-5-indanesulfonoyl chloride typically involves the chlorination of 3-Oxo-5-indanesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent . The reaction conditions generally include refluxing the mixture to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-5-indanesulfonoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Common Reagents and Conditions:
Major Products:
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Alcohol derivatives: Formed by the reduction of the ketone group.
Scientific Research Applications
3-Oxo-5-indanesulfonoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the preparation of sulfonamide derivatives, which have potential biological activities such as antibacterial and antifungal properties.
Material Science: It is used in the synthesis of functional materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Oxo-5-indanesulfonoyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the sulfonyl chloride group is replaced by a nucleophile . The ketone group can also participate in reactions, such as reductions, to form alcohol derivatives .
Comparison with Similar Compounds
3-Oxo-5-indanesulfonic acid: The precursor to 3-Oxo-5-indanesulfonoyl chloride, differing by the presence of a sulfonic acid group instead of a sulfonyl chloride group.
Indane-5-sulfonyl chloride: Similar structure but lacks the ketone group at the 3-position.
Uniqueness: this compound is unique due to the presence of both a sulfonyl chloride group and a ketone group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
3-oxo-1,2-dihydroindene-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3S/c10-14(12,13)7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHGGWRIMQOJLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255895-78-4 |
Source
|
Record name | 3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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